molecular formula C18H14Br2N4O6 B11538316 2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(3Z)-7-methyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(3Z)-7-methyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

Cat. No.: B11538316
M. Wt: 542.1 g/mol
InChI Key: MGWUAAOJOWLFNF-UHFFFAOYSA-N
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Description

2-(2,4-DIBROMO-6-METHOXYPHENOXY)-N’-[(3Z)-7-METHYL-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-DIBROMO-6-METHOXYPHENOXY)-N’-[(3Z)-7-METHYL-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the bromination of 2,4-dimethoxyphenol to obtain 2,4-dibromo-6-methoxyphenol . This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide . The final step involves the condensation of this hydrazide with 7-methyl-5-nitro-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-DIBROMO-6-METHOXYPHENOXY)-N’-[(3Z)-7-METHYL-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Ammonia (NH₃), thiols (R-SH)

Major Products Formed

    Oxidation: Corresponding oxides and carboxylic acids

    Reduction: Amines and hydroxylamines

    Substitution: Substituted phenoxy derivatives

Mechanism of Action

The mechanism of action of 2-(2,4-DIBROMO-6-METHOXYPHENOXY)-N’-[(3Z)-7-METHYL-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. Additionally, the bromine atoms and methoxy groups contribute to its binding affinity and specificity towards certain enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-DIBROMO-6-METHOXYPHENOXY)-N’-[(3Z)-7-METHYL-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE is unique due to its combination of multiple functional groups, which confer diverse chemical reactivity and potential biological activities.

Properties

Molecular Formula

C18H14Br2N4O6

Molecular Weight

542.1 g/mol

IUPAC Name

2-(2,4-dibromo-6-methoxyphenoxy)-N-[(2-hydroxy-7-methyl-5-nitro-1H-indol-3-yl)imino]acetamide

InChI

InChI=1S/C18H14Br2N4O6/c1-8-3-10(24(27)28)6-11-15(8)21-18(26)16(11)23-22-14(25)7-30-17-12(20)4-9(19)5-13(17)29-2/h3-6,21,26H,7H2,1-2H3

InChI Key

MGWUAAOJOWLFNF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1NC(=C2N=NC(=O)COC3=C(C=C(C=C3Br)Br)OC)O)[N+](=O)[O-]

Origin of Product

United States

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